molecular formula C9H10N2 B1628138 1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine CAS No. 680859-99-8

1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine

Cat. No. B1628138
CAS RN: 680859-99-8
M. Wt: 146.19 g/mol
InChI Key: JNZZRIPJDDRDAF-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine is a nitrogen-containing heterocyclic compound . It’s a derivative of pyrrole and pyrrolidine . The molecular formula is C7H6N2 and the molecular weight is 118.139 .


Synthesis Analysis

The synthesis of 1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine derivatives has been reported in various studies . These studies have used different synthetic routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of 1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine includes a pyrrole ring and a pyridine ring . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine derivatives have shown potent activities in various chemical reactions . For instance, they have exhibited potent activities against FGFR1, 2, and 3 .

Scientific Research Applications

Synthesis and Chemical Reactions

1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine and its derivatives have been explored in various synthetic reactions. For instance, pyridine reacts with hexachloroacetone to produce indolizines, a type of heterocyclic compound. Similarly, quinoline and N-methylimidazole undergo reactions to form distinct pyrrolo compounds (Yavari, Sabbaghan, & Hossaini, 2006). Additionally, pyrrolo[1,2-c]thiazole, generated by dehydration of a specific dimethyl pyrrolo derivative, acts as a thiocarbonyl ylide in cycloaddition reactions (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).

Pharmacological Evaluation

In the field of pharmacology, pyrrolo and pyrido analogues have been synthesized and evaluated for their inotropic activity. For example, compounds like N,N-dimethyl-6,7,8,9-tetrahydro-3H,10H-pyrrolo[3,2-a] carbazol-7-amine were investigated for their potential cardiotonic effects, contributing to the understanding of ligand-receptor interactions through hydrogen-bond formation (Dionne, Humber, Asselin, McQuillan, & Treasurywala, 1986).

Molecular Crystals and Proton-Transfer Reactions

1H-pyrrolo[3,2-h]quinoline and similar molecules are significant in studying proton-transfer reactions. Their hydrogen bond donor and acceptor groups lead to the formation of cyclic dimers in crystal structures. High-pressure behavior of these molecular crystals under compression reveals insights into intermolecular and intramolecular hydrogen bonding dynamics (Kurzydłowski, Chumak, Rogoża, & Listkowski, 2021).

Electrochemical Oxidative Polymerization

The regiochemistry of electrochemical oxidative polymerization of pyrrolo derivatives has been explored using isomeric dimethyl derivatives. This research helps in understanding the coupling mechanisms and conductivity properties of polymers derived from these compounds (Berlin, Pagani, Schiavon, & Zotti, 1990).

Novel Synthesis Methods

Efficient and novel synthesis methods have been developed for N-heterocycle-fused quinoxalines, involving 1H-pyrrolo[3,2-c]quinolines. This represents a green chemistry approach using dimethyl sulfoxide both as a reactant and solvent, broadening the scope of synthesis techniques in organic chemistry (Xie, Zhang, Li, Gong, Han, Liu, & Ma, 2017).

Future Directions

The future directions for the research on 1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine could involve further exploration of its therapeutic potential . More research is needed to clearly understand its mechanism of action and to determine the relationship between the chemical structure of imides and their analgesic and sedative properties .

properties

IUPAC Name

1,2-dimethylpyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-5-8-6-10-4-3-9(8)11(7)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZZRIPJDDRDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609922
Record name 1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

680859-99-8
Record name 1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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